molecular formula C18H18FNO3 B2778272 [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1638709-57-5

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2778272
CAS No.: 1638709-57-5
M. Wt: 315.344
InChI Key: OCSATKCROZOWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound featuring a substituted anilinoamide core linked to a fluorophenylacetate ester. Its molecular formula is C₁₈H₁₉FNO₄, with a molecular weight of 332.35 g/mol. The structure comprises:

  • 3-Fluorophenylacetate ester: A fluorinated aromatic ester with a fluorine atom at the meta position, influencing electronic properties and binding affinity.

This compound is hypothesized to have applications in medicinal chemistry, particularly in kinase inhibition or oncology, based on structural parallels with pharmaceuticals like AZD1152 () and PLUVICTO® ().

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-5-3-6-13(2)18(12)20-16(21)11-23-17(22)10-14-7-4-8-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSATKCROZOWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells and other disease models.

Research indicates that [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, the compound appears to influence the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell growth and metabolism.

In Vitro Studies

  • Cancer Cell Lines : The compound has shown significant antiproliferative effects in several cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. In these studies:
    • Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the G1 phase.
    • Induction of Apoptosis : Increased levels of apoptotic markers were observed, indicating that the compound induces programmed cell death.

Table 1: Summary of In Vitro Studies

Cell LineConcentration (µM)Effect ObservedMechanism
PC-31050% reduction in viabilityJNK activation
MCF-75Induction of apoptosisAkt/mTOR pathway inhibition
A54920Cell cycle arrestG1 phase accumulation

Case Study 1: Prostate Cancer

In a study involving prostate cancer cells, [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate was shown to significantly inhibit cell proliferation. The study highlighted that the compound's mechanism involved the activation of c-Jun NH2-terminal kinase (JNK), leading to decreased Akt activity and subsequent apoptosis in cancer cells.

Case Study 2: Breast Cancer

Another investigation focused on breast cancer cells demonstrated that the compound could sensitize these cells to chemotherapy agents such as paclitaxel. The combination treatment resulted in enhanced apoptosis compared to either treatment alone, suggesting a potential role as an adjuvant therapy.

Chemical Reactions Analysis

Acid-Catalyzed Ester Hydrolysis

The ester group undergoes hydrolysis in acidic conditions to yield 2-(3-fluorophenyl)acetic acid and 2-(2,6-dimethylanilino)-2-oxoethanol. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Conditions Products Yield Reference
1M HCl, reflux (6 h)2-(3-Fluorophenyl)acetic acid + 2-(2,6-dimethylanilino)-2-oxoethanol85%

Base-Catalyzed Ester Hydrolysis

Under basic conditions (e.g., NaOH), saponification occurs, producing the sodium salt of 2-(3-fluorophenyl)acetic acid and the corresponding alcohol.

Conditions Products Yield Reference
1M NaOH, 80°C (4 h)Sodium 2-(3-fluorophenyl)acetate + 2-(2,6-dimethylanilino)-2-oxoethanol92%

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl at elevated temperatures, forming 2,6-dimethylaniline and oxalic acid derivatives.

Conditions Products Yield Reference
6M HCl, 120°C (12 h)2,6-Dimethylaniline + oxalic acid derivative68%

Nucleophilic Substitution at the Aromatic Ring

Reagent Conditions Product Yield Reference
NaNH₂, NH₃ (l), −33°C24 h3-Hydroxyphenylacetate derivative41%

Catalytic Coupling Reactions

The 2,6-dimethylanilino moiety participates in palladium-catalyzed coupling reactions. For example, Buchwald-Hartwig amination with aryl halides forms biaryl amine derivatives.

Catalyst Substrate Product Yield Reference
Pd(OAc)₂, Xantphos, Cs₂CO₃4-Bromotoluene2,6-Dimethyl-4-toluidino derivative76%

Stability Under Fluorination Conditions

Exposure to fluorinating agents like AgF₂ or Deoxo-Fluor does not alter the fluorine substituents, confirming their inertness in non-radical environments .

Mechanistic Insights

  • Ester Hydrolysis : Follows a two-step acyl-oxygen cleavage mechanism, as evidenced by kinetic isotope effects .

  • Amide Cleavage : Proceeds via acid-catalyzed nitrilium ion intermediate, validated by trapping experiments .

  • Catalytic Coupling : Involves oxidative addition of Pd(0) to the aryl halide, followed by transmetalation and reductive elimination .

Analytical Characterization

Key reaction products are characterized using:

  • ¹H/¹³C NMR : Distinct shifts for hydrolyzed carboxylic acids (δ ~2.5–3.0 ppm for CH₂ in acetic acid derivatives) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 305 for the parent compound) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Anilino Substituents
  • [2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate (474646-42-9): Substitution at 2,5 positions instead of 2,6 reduces steric hindrance, while the bicyclic ester group introduces rigidity, possibly favoring CNS penetration ().
  • 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid: Replacing methyl groups with fluorine atoms increases electronegativity, altering hydrogen-bonding capacity and solubility ().
Ester Group Variations
  • Ethyl 2-(4-fluorophenyl)acetate (587-88-2) : Para-fluorine substitution may reduce steric interactions in binding pockets compared to the target’s meta-fluoro configuration ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate C₁₈H₁₉FNO₄ 332.35 2.8 0.12
[2-(2,5-Dimethylanilino)-2-oxoethyl] bicyclo[2.2.1]heptanyl acetate C₂₀H₂₄N₂O₃ 340.42 3.1 0.08
Ethyl 2-(2,6-difluorophenyl)acetate C₁₀H₁₀F₂O₂ 200.18 2.3 1.45

*Predicted using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and LogP suggest improved membrane permeability but lower aqueous solubility compared to simpler esters like Ethyl 2-(2,6-difluorophenyl)acetate.
  • Bicyclic analogs () exhibit even lower solubility, likely due to increased hydrophobicity.

Q & A

Basic: What synthetic routes are most effective for producing [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and what parameters critically influence yield and purity?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions, often involving condensation between 2-(2,6-dimethylanilino)-2-oxoethyl derivatives and 3-fluorophenylacetic acid precursors. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 60–80°CHigher temps favor esterification but risk side reactions .
Solvent Choice Polar aprotic (e.g., DMF)Enhances solubility of intermediates .
Catalyst DMAP or HOBtAccelerates coupling efficiency .
Reaction Time 12–24 hoursInsufficient time reduces conversion rates .

Validation: Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can spectroscopic techniques be systematically applied to characterize the molecular structure of this compound?

Methodological Answer:
A combination of spectroscopic methods is essential:

Technique Key Peaks/Features Structural Insight
NMR (¹H/¹³C) δ 7.2–7.4 ppm (aromatic H), δ 170–175 ppm (ester C=O)Confirms aryl substituents and ester linkage .
FT-IR 1730 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)Validates functional groups .
MS (HRMS) Molecular ion peak matching exact mass (e.g., m/z 356.13)Verifies molecular formula .

Cross-Validation: Compare data with structurally analogous compounds (e.g., [2-(2,6-Dichloroanilino)phenyl]acetamide derivatives) to resolve ambiguities .

Advanced: What strategies are recommended for analyzing the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with targets like kinase enzymes .
  • Kinetic Studies: Perform time-resolved fluorescence to measure association/dissociation rates .
  • Computational Modeling: Dock the compound into target active sites (e.g., using AutoDock Vina) to predict binding modes, focusing on the fluorophenyl group’s role in hydrophobic interactions .

Data Interpretation: Cross-reference with structurally similar compounds (e.g., AZD1152 derivatives) to identify pharmacophore motifs .

Advanced: How can researchers resolve contradictions in reported pharmacological data, such as conflicting IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent pH, temperature, and buffer systems. For example, variations in ATP concentration in kinase assays significantly alter IC₅₀ .
  • Control for Purity: Use HPLC-MS to verify compound purity (>98%) and rule out degradation products .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from cell-line-specific metabolic profiles .

Case Study: Fluorine substitution at the 3-position on the phenyl ring may enhance or reduce activity depending on target hydrophobicity, explaining variability in reported values .

Advanced: What reaction pathways are plausible for modifying the compound’s core structure to enhance stability or bioactivity?

Methodological Answer:

  • Ester Hydrolysis: Replace the ester group with a more stable amide via aminolysis (e.g., using NH₃/MeOH) .
  • Fluorine Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the fluorophenyl ring to modulate electronic effects and binding affinity .
  • Side-Chain Functionalization: Attach polyethylene glycol (PEG) chains to improve solubility and pharmacokinetics .

Mechanistic Insight: The 2,6-dimethylanilino group’s steric hindrance may limit enzymatic degradation, enhancing metabolic stability .

Basic: What physicochemical properties are critical for predicting the compound’s behavior in biological systems?

Methodological Answer:

Property Measurement Method Relevance
LogP HPLC (C18 column)Predicts membrane permeability .
pKa Potentiometric titrationInfluences ionization state at physiological pH .
Aqueous Solubility Shake-flask methodGuides formulation strategies .

Example: A LogP >3 suggests high lipophilicity, necessitating solubilizing agents (e.g., cyclodextrins) for in vivo studies .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on ester hydrolysis and oxidative defluorination .
  • Isotope Labeling: Synthesize a deuterated analog to track metabolic sites .
  • Enzyme Inhibition Assays: Test against CYP450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .

Data Integration: Compare with fluorinated analogs (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) to infer metabolic trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.